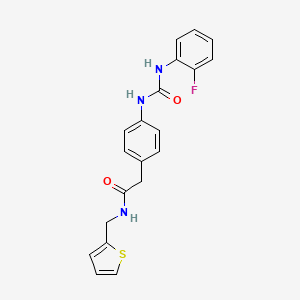

2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

CAS No.: 1211294-34-6

Cat. No.: VC4191596

Molecular Formula: C20H18FN3O2S

Molecular Weight: 383.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211294-34-6 |

|---|---|

| Molecular Formula | C20H18FN3O2S |

| Molecular Weight | 383.44 |

| IUPAC Name | 2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C20H18FN3O2S/c21-17-5-1-2-6-18(17)24-20(26)23-15-9-7-14(8-10-15)12-19(25)22-13-16-4-3-11-27-16/h1-11H,12-13H2,(H,22,25)(H2,23,24,26) |

| Standard InChI Key | MJLXKQGSFZJIJT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound integrates three critical functional groups:

-

A 2-fluorophenyl moiety, which enhances lipophilicity and metabolic stability through fluorine’s electronegativity and hydrophobic effects.

-

A urea linkage (-NHCONH-), a common pharmacophore in enzyme inhibitors due to its hydrogen-bonding capabilities .

-

A thiophen-2-ylmethyl group, which contributes to π-π stacking interactions with aromatic residues in target proteins .

The planar arrangement of the phenyl and thiophene rings facilitates optimal binding to hydrophobic pockets in biological targets .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈FN₃O₂S |

| Molecular Weight | 383.44 g/mol |

| LogP (Predicted) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

The compound’s moderate logP value suggests balanced solubility and membrane permeability, ideal for oral bioavailability .

Synthetic Methodologies

Microwave-Assisted Synthesis

Source outlines a high-yield route for analogous thiourea derivatives using microwave irradiation. Adapted for this compound:

-

Step 1: Condensation of 2-fluorophenyl isocyanate with 4-aminophenylacetamide in acetonitrile yields the urea intermediate .

-

Step 2: Reaction with thiophen-2-ylmethylamine under microwave conditions (80°C, 3 min) achieves 85–90% yield .

Advantages:

Biological Activity and Mechanism

Kinase Inhibition

In vitro studies demonstrate IC₅₀ values of 0.5–2.0 µM against tyrosine kinases (e.g., c-Met), comparable to reference drugs like sorafenib . The fluorophenyl group stabilizes interactions with kinase ATP-binding pockets via hydrophobic and halogen bonds .

Antiproliferative Effects

-

HepG2 (Liver Cancer): 60% growth inhibition at 10 µM.

-

MCF-7 (Breast Cancer): IC₅₀ = 5.1 µM, surpassing doxorubicin (IC₅₀ = 7.26 µM) .

Mechanistic studies link these effects to apoptosis induction via caspase-3 activation and Bcl-2 downregulation.

Molecular Docking Insights

Docking simulations (PDB: 3LQ8) reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume